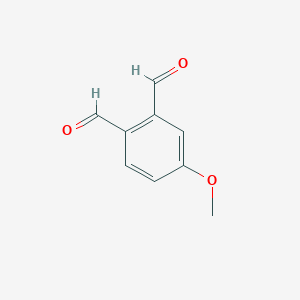

4-Methoxyphthalaldehyde

Descripción general

Descripción

4-Methoxyphthalaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of phthalaldehyde, where a methoxy group is substituted at the fourth position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphthalaldehyde typically involves the protection of the hydroxyl group in the intermediate 4,5-dihydroisobenzofuran-5-ol, followed by oxidation and deprotection steps. The overall yield of this synthesis can reach up to 51% . The key steps include:

Protection: The hydroxyl group of 4,5-dihydroisobenzofuran-5-ol is protected to prevent unwanted side reactions.

Oxidation: The protected intermediate is then oxidized to form the desired aldehyde.

Deprotection: The final step involves deprotecting the intermediate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar steps as the laboratory synthesis, with optimizations for scale-up and yield improvement.

Análisis De Reacciones Químicas

Table 1: Oxidation Efficiency of Protected Intermediate

| Starting Material | Oxidizing Agent | Product | Conversion Rate | Yield |

|---|---|---|---|---|

| 4b (methoxy) | DDQ | 4-MeO-OPA (5b ) | >95% | 63% |

| 3 (unprotected) | DDQ | OPA + 4-HO-OPA | 50% | <5% |

Deprotection to 4-Hydroxyphthalaldehyde

4-MeO-OPA undergoes demethylation under anhydrous conditions to yield 4-hydroxy-ortho-phthalaldehyde (4-HO-OPA, 6 ), a critical step for applications requiring a polar hydroxyl group :

-

Reagents : [Bmim]Br (ionic liquid) and p-TsOH (para-toluenesulfonic acid) under microwave irradiation (150°C, 30 minutes).

-

Efficiency : Quantitative conversion with no aldehyde reduction observed .

Table 2: Deprotection Reaction Parameters

| Parameter | Condition |

|---|---|

| Temperature | 150°C |

| Time | 30 minutes |

| Catalyst | [Bmim]Br (18.3 mmol) |

| Acid | p-TsOH (9.8 mmol) |

| Yield | 100% (isolated as crystals) |

Fluorescent Derivatization with Ammonium

4-MeO-OPA reacts with ammonium under alkaline conditions to form a fluorescent adduct, enabling trace ammonium detection in water :

-

Mechanism : The dialdehyde reacts with ammonium to generate a heterocyclic fluorophore (λ<sub>ex</sub> = 370 nm, λ<sub>em</sub> = 454 nm) .

-

Optimized Parameters :

Stability and Side Reactions

-

Hydration/Dimerization : In aqueous environments, 4-MeO-OPA can form cyclic 1,3-phthalandiols or dimers, necessitating anhydrous conditions during deprotection .

-

Reduction Risks : Strong reducing agents (e.g., trimethylsilyl iodide) reduce both aldehydes, highlighting the need for selective deprotection strategies .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Fluorescent Reagent for Ammonium Detection

4-Methoxyphthalaldehyde has been extensively utilized as a fluorescent reagent for the determination of ammonium ions in water samples. Under alkaline conditions, it reacts rapidly with ammonium to produce a fluorescent compound that can be quantified using fluorescence spectroscopy. The optimal conditions for this reaction have been established, including a pH range of 11.2–12.0 and specific concentrations of reagents to maximize fluorescence intensity .

Quantification of Biogenic Amines

In addition to ammonium, 4-MeO-OPA is effective in the fluorometric analysis of biogenic amines and amino acids. It serves as a derivatization agent, enhancing the detection capabilities in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) applications . This capability makes it invaluable in food safety and clinical diagnostics.

Organic Synthesis

Building Block for Complex Molecules

This compound acts as a crucial building block in organic synthesis, facilitating the creation of complex molecular architectures. It is involved in the synthesis of macrocyclic compounds such as Schiff bases and thioether macrocycles. These derivatives are important in medicinal chemistry for developing new therapeutic agents .

Synthesis of Phthalidyl Compounds

Recent studies have highlighted the use of 4-MeO-OPA in synthesizing phthalidyl sulfonohydrazones through N-heterocyclic carbene catalysis. This method showcases the compound's utility in generating novel chemical entities with potential biological activity .

Biological Studies

Fluorometric Analysis in Biological Research

The derivatives of this compound are employed in biological studies to analyze amino acids and other biomolecules through fluorometric methods. These applications are critical for understanding metabolic processes and developing biochemical assays .

Data Summary Table

Case Studies

Case Study 1: Ammonium Detection Methodology

A study conducted by Pan et al. (2015) demonstrated the efficacy of this compound as a fluorescent reagent for detecting trace ammonium levels in freshwater and seawater. The study optimized various parameters such as reagent concentration and pH, achieving reliable detection limits that can be applied in environmental monitoring .

Case Study 2: Synthesis of Macrocyclic Compounds

Research by Cao et al. (2019) explored the synthesis of complex molecular architectures using 4-MeO-OPA as a starting material. The study introduced a novel protection-deprotection strategy that significantly improved yield rates compared to traditional methods, thereby enhancing the practical applicability of 4-MeO-OPA in organic synthesis .

Mecanismo De Acción

The mechanism of action of 4-Methoxyphthalaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are useful in various analytical and synthetic applications. The methoxy group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility in organic synthesis.

Comparación Con Compuestos Similares

4-Hydroxyphthalaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

Ortho-Phthalaldehyde: The parent compound without any substituents on the benzene ring.

Uniqueness: 4-Methoxyphthalaldehyde is unique due to the presence of the methoxy group, which enhances its reactivity and makes it suitable for specific applications in fluorometric analysis and the synthesis of complex molecules. The methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Actividad Biológica

4-Methoxyphthalaldehyde (MOPA), a derivative of phthalaldehyde, has garnered attention due to its diverse biological activities and potential applications in various fields, including analytical chemistry and medicinal chemistry. This article reviews the biological activity of MOPA, focusing on its synthesis, antimicrobial properties, and applications in fluorescence-based detection methods.

This compound is characterized by the presence of a methoxy group at the 4-position of the phthalaldehyde structure. Its synthesis has been optimized in recent studies, achieving yields as high as 63% through novel protection-deprotection strategies . This enhancement in synthesis efficiency is crucial for facilitating further research into its biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MOPA. A study demonstrated that derivatives synthesized from MOPA exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism involves the inhibition of β-ketoacyl acyl carrier protein synthase I in Escherichia coli, suggesting that MOPA derivatives could serve as promising candidates for developing new antimicrobial agents .

Fluorescence Detection Applications

MOPA has been successfully employed as a fluorescent reagent for detecting ammonium in freshwater systems. Under alkaline conditions, MOPA reacts with ammonium to produce a fluorescent compound with maximum excitation at 370 nm and emission at 454 nm. This method has been optimized for various parameters, yielding a linear detection range between 0.025 and 0.300 μmol/L, with a detection limit of 0.0058 μmol/L . The efficiency of this method surpasses traditional techniques, making it suitable for environmental monitoring.

Table 1: Summary of Biological Activities and Applications of this compound

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of MOPA derivatives against Staphylococcus aureus. The results indicated that certain derivatives not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, highlighting their potential as therapeutic agents .

- Fluorescence Analysis Method : The development of a fluorescence-based method using MOPA for ammonium detection was documented. The method was rigorously tested under various conditions to optimize pH and reagent concentrations, demonstrating its practical application in environmental science for monitoring ammonium levels in natural waters .

Propiedades

IUPAC Name |

4-methoxyphthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLHFZLHMCXWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444629 | |

| Record name | 4-Methoxybenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6500-51-2 | |

| Record name | 4-Methoxybenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.